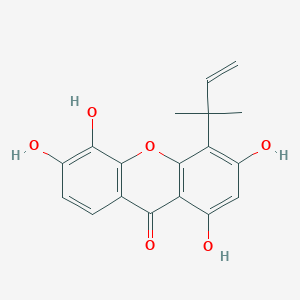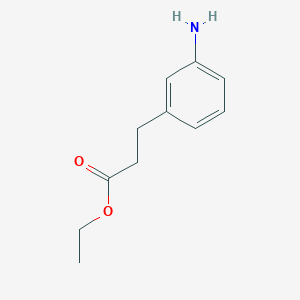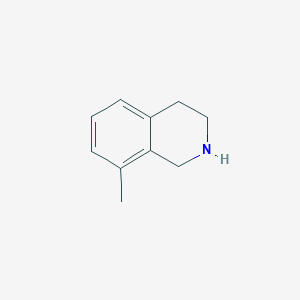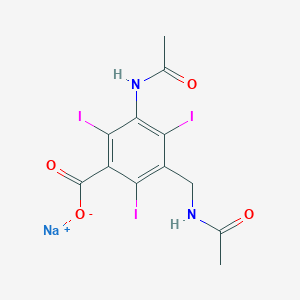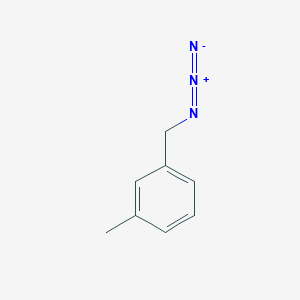
1-(Azidomethyl)-3-methylbenzene
Vue d'ensemble
Description
1-(Azidomethyl)-3-methylbenzene, also known as Azidomethylbenzene (AMB) is an important organic compound that has been widely studied for its chemical, biochemical and physiological effects. AMB is a derivative of benzene, and is composed of a benzene ring with an azido group attached to the 3-methyl position. It is a colorless liquid and has a boiling point of 124°C.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
1-(Azidomethyl)-3-methylbenzene has been used in the synthesis of new 1,2,3-triazole derivatives, demonstrating potential inhibitory activity against acidic corrosion of steels. This application is significant for the development of corrosion inhibitors with enhanced properties (Negrón-Silva et al., 2013).
Accelerating Cycloaddition Reactions
Research indicates that the compound can accelerate intramolecular cycloaddition reactions. This application is crucial for chemical syntheses where enhancing reaction rates can lead to more efficient processes (Orlek et al., 1993).
Spectral Characteristics in Azo Derivatives
1-(Azidomethyl)-3-methylbenzene has been used in synthesizing azulene-1-azo derivatives, and its influence on the spectral characteristics of these compounds has been studied. This is important for applications in dye and pigment industries, where specific spectral properties are desired (Razus et al., 2004).
Novel Eugenol Derivatives Synthesis
The compound is used in the synthesis of novel eugenol derivatives containing the 1,2,3-triazole moiety, which have potential applications in inhibiting acidic corrosion, particularly for iron. This application is significant in the field of material sciences (Taia et al., 2021).
Study of Hindered Rotations
It has been used to study hindered rotations in molecules, particularly in methylbenzenes. Understanding these rotations is critical for developing materials with specific mechanical and chemical properties (Rush, 1967).
Palladium-Catalyzed Arylation
The compound plays a role in palladium-catalyzed arylation of indoles, an important reaction in pharmaceutical and organic chemistry, demonstrating specific regioselectivity in reactions (Lane et al., 2005).
Propriétés
IUPAC Name |
1-(azidomethyl)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-7-3-2-4-8(5-7)6-10-11-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVHHYNXTVRWJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371623 | |
| Record name | 1-(azidomethyl)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azidomethyl)-3-methylbenzene | |
CAS RN |
126799-82-4 | |
| Record name | 1-(azidomethyl)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




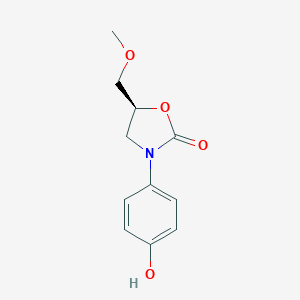

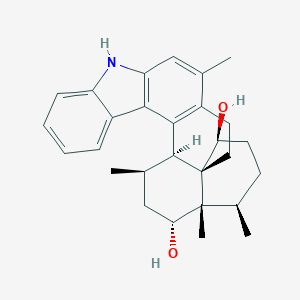
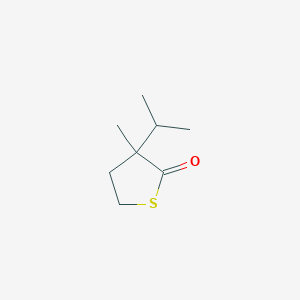

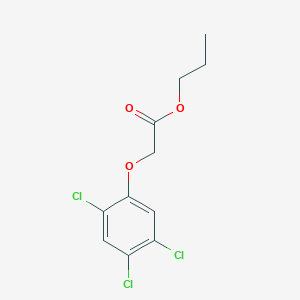

![(2S)-2-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B161673.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B161675.png)
